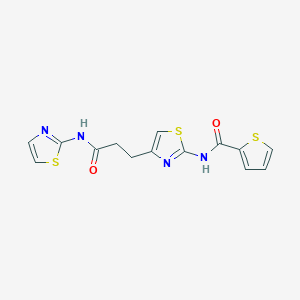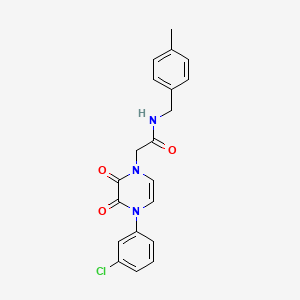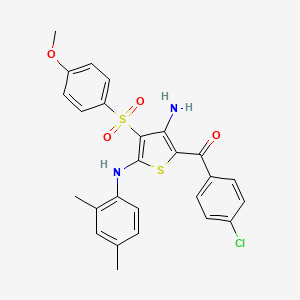![molecular formula C16H9ClF3N5O2 B2798043 2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline CAS No. 343372-40-7](/img/structure/B2798043.png)
2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline” has a CAS Number of 343372-40-7 . It has a molecular weight of 395.73 and its IUPAC name is 4-chloro-3-nitrobenzaldehyde [3-(trifluoromethyl)-2-quinoxalinyl]hydrazone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C16H9ClF3N5O2/c17-10-6-5-9 (7-13 (10)25 (26)27)8-21-24-15-14 (16 (18,19)20)22-11-3-1-2-4-12 (11)23-15/h1-8H, (H,23,24)/b21-8+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Scientific Research Applications
Synthesis and Derivative Formation
Research into compounds structurally related to 2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline focuses on synthesizing novel heterocyclic compounds, exploring their chemical reactions, and assessing their biological activities. For example, the synthesis of indoloquinolones, triazoloindoloquinolines, and their derivatives involves hydrazinylquinolines as key intermediates. These processes yield compounds with potential for further chemical manipulation and evaluation of their biological properties (Mulwad & Lohar, 2003).
Antibacterial Properties
Some derivatives synthesized from hydrazinylquinoxalines have been investigated for their antibacterial properties. The research aims to discover new antibacterial agents that could be effective against bacterial strains resistant to existing antibiotics. For instance, compounds synthesized from 2-hydrazinyl-3-methyl-6-nitroquinoxaline exhibited promising antibacterial properties, demonstrating the potential of such derivatives in formulating new antibacterial compounds (Taiwo, Obafemi, & Akinpelu, 2021).
Corrosion Inhibition
Quinoxaline derivatives have also been studied for their application as corrosion inhibitors. Quantum chemical calculations based on Density Functional Theory (DFT) help determine the relationship between the molecular structure of quinoxalines and their efficiency in inhibiting copper corrosion in nitric acid media. Such studies are essential for developing more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2014).
Synthesis of Fused Quinoxalines
The chemical modification of hydrazinylquinoxalines leads to the synthesis of a wide range of quinoxaline derivatives with potential cytotoxic activity. These compounds are synthesized through various chemical reactions, including nitration, diazotation, and condensation with hydrazine hydrate, to produce fused quinoxalines. Such derivatives are evaluated for cytotoxicity, contributing to the development of potential therapeutic agents (Monge et al., 1994).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N5O2/c17-10-6-5-9(7-13(10)25(26)27)8-21-24-15-14(16(18,19)20)22-11-3-1-2-4-12(11)23-15/h1-8H,(H,23,24)/b21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTQWHYNTQWXDD-ODCIPOBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2797964.png)

![[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B2797966.png)
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)
![2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2797968.png)

![N-(3-imidazol-1-ylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2797974.png)
![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)


![[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2797983.png)